molecular formula C7H10BrN3S B1603662 5-Bromo-2-(piperazin-1-yl)thiazole CAS No. 223514-48-5

5-Bromo-2-(piperazin-1-yl)thiazole

Cat. No. B1603662
CAS RN: 223514-48-5
M. Wt: 248.15 g/mol
InChI Key: JYESJZJBOOVSEA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)thiazole is a chemical compound with the molecular formula C7H10BrN3S . It has a molecular weight of 248.143 Da . This compound is part of the class of organic compounds known as thiazoles, which are aromatic heterocyclic compounds .


Synthesis Analysis

The synthesis of 5-Bromo-2-(piperazin-1-yl)thiazole and its derivatives involves various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . Some old but important methods for the production of thiazole rings include Hantzsch thiazole synthesis, Cook–Heilbron synthesis, Herz synthesis, modified Hantzsch synthesis, etc .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(piperazin-1-yl)thiazole consists of a thiazole ring that carries nitrogen and sulfur atoms . The thiazole ring is highly reactive due to an acidic proton at C-2, which makes it a significant synthon for the production of a wide range of new chemical compounds .


Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . These reactions contribute to the versatility of thiazole as a standalone moiety in the development of various drugs and biologically active agents .


Physical And Chemical Properties Analysis

5-Bromo-2-(piperazin-1-yl)thiazole is a solid compound . It has a molecular weight of 248.143 Da and a monoisotopic mass of 246.977875 Da .

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-(piperazin-1-yl)thiazole is not available in the search results, it’s important to handle all chemical compounds with care, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Future Directions

The thiazole moiety, including 5-Bromo-2-(piperazin-1-yl)thiazole, has received much attention in recent decades, with multiple review articles stressing the significance of the thiazole nucleus in the design and optimization of newer bioactive drug candidates . Future research may focus on further exploring the therapeutic potentials of 5-Bromo-2-(piperazin-1-yl)thiazole and its derivatives.

properties

IUPAC Name

5-bromo-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYESJZJBOOVSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593622
Record name 1-(5-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperazin-1-yl)thiazole

CAS RN

223514-48-5
Record name 1-(5-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Acetyl-1-(5-bromothiazol-2-yl)piperazine (2.0 g) was dissolved in 6N hydrochloric acid and refluxed under heating for 4.5 hr. The reaction mixture was neutralized with 1N aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a brown oil (1.5 g). The obtained brown oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=9:1) to give the title compound (1.1 g) as a pale-yellow solid.
Name
4-Acetyl-1-(5-bromothiazol-2-yl)piperazine
Quantity
2 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 2.06 mmol 2,5-dibromothiazole, 6.17 mmol piperazine and 6.17 mmol triethylamine in 6 ml tetrahydrofuran in a sealed tube was heated at 160° C. for 10 min under microwave irradiation. The reaction mixture was concentrated and the residue was purified by chromatography (SiO2, methanol/dichloromethane) to afford the title compound as a white crystalline solid (yield 94%). MS (m/e): 250.0 ({81Br}M+H+, 100%), 248.0 ({79Br}M+H+, 76%).
Quantity
2.06 mmol
Type
reactant
Reaction Step One
Quantity
6.17 mmol
Type
reactant
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Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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